molecular formula C5H4BBr2NO2 B1386654 (2,5-Dibromopyridin-4-yl)boronic acid CAS No. 1031843-77-2

(2,5-Dibromopyridin-4-yl)boronic acid

Cat. No. B1386654
M. Wt: 280.71 g/mol
InChI Key: GIYVWMBVVVLFIG-UHFFFAOYSA-N
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Description

“(2,5-Dibromopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBr2NO2 . It is stored under an inert atmosphere and in a freezer, under -20°C .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which “(2,5-Dibromopyridin-4-yl)boronic acid” is a part of, can be achieved by [4+2] cycloaddition .


Molecular Structure Analysis

The molecular weight of “(2,5-Dibromopyridin-4-yl)boronic acid” is 280.71 . The InChI code for this compound is 1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H .


Chemical Reactions Analysis

Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are known to interact with cis-diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .


Physical And Chemical Properties Analysis

“(2,5-Dibromopyridin-4-yl)boronic acid” is a solid substance . It is stored under an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

  • Biological Labelling : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .

  • Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .

  • Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .

  • Development of Therapeutics : Boronic acids have been used in the development of therapeutics .

  • Building Materials for Microparticles : Boronic acids have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

  • Drug Delivery : Boronic acid-functionalized nanoparticles have been fabricated for drug delivery . The nanoparticles are based on the complexation of phenylboronic acids in poly (3-methacrylamido phenylboronic acid) (PMAPBA) and glucose moieties in dextran via boronic acid–diol interactions . The nanoparticles are well dispersed as individual, spherically shaped particles with an average size of 100 nm . The insulin release increased with the enhancement of the glucose level in the medium . More importantly, the nanoparticles had good cytocompatibility, as demonstrated by in vitro experiments .

  • Chemical Synthesis : Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are often used in chemical synthesis due to their ability to form stable covalent bonds with other compounds . This makes them useful in a variety of reactions, including coupling reactions, where they can be used to join two different molecules together .

  • Catalysis : Boronic acids can act as Lewis acids, meaning they can accept a pair of electrons. This property makes them useful in catalysis, where they can speed up reactions by stabilizing transition states .

  • Organic Synthesis : Boronic acids are frequently used in organic synthesis. They can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

  • Material Science : In the field of material science, boronic acids can be used to modify surfaces, create complex structures, and develop new materials with unique properties .

  • Biochemistry : Boronic acids can form reversible covalent bonds with sugars, which makes them useful in the field of biochemistry for the detection and separation of sugars .

  • Medicine : Some boronic acids have shown potential as therapeutic agents. For example, bortezomib, a boronic acid derivative, is a proteasome inhibitor used in the treatment of multiple myeloma .

  • Agriculture : Boronic acids can also be used in the development of new pesticides and herbicides .

  • Environmental Science : Boronic acids can be used in the development of sensors for the detection of various environmental pollutants .

Safety And Hazards

“(2,5-Dibromopyridin-4-yl)boronic acid” is classified under the GHS07 hazard class . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be worn when handling this compound .

Future Directions

Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acids lies in further exploring these areas and developing new chemistries using boron .

properties

IUPAC Name

(2,5-dibromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYVWMBVVVLFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656457
Record name (2,5-Dibromopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dibromopyridin-4-yl)boronic acid

CAS RN

1031843-77-2
Record name (2,5-Dibromopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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